C₂₇-Sterol Inhibition: N-Methylimine vs. N-Methyloxaziridine
In a direct head-to-head comparison within the same study, squalene N-methylimine (compound 7) strongly inhibited the biosynthesis of C₂₇-sterols in 3T3 fibroblast cultures, whereas squalene N-methyloxaziridine (compound 9)—the most potent SO cyclase inhibitor in microsomal assays—did not exhibit comparable cellular C₂₇-sterol suppression [1]. This inverse structure-activity relationship between enzymatic potency and cellular sterol pathway blockade is a defining differentiator.
| Evidence Dimension | Inhibition of C₂₇-sterol biosynthesis in intact 3T3 fibroblasts |
|---|---|
| Target Compound Data | Strong inhibition of C₂₇-sterol biosynthesis in 3T3 fibroblast cultures (qualitative; quantitative IC₅₀ not reported in the abstract) |
| Comparator Or Baseline | Squalene N-methyloxaziridine (compound 9) — best inhibitor of SO cyclase in rat liver/yeast microsomes but did not strongly inhibit C₂₇-sterols in fibroblasts |
| Quantified Difference | Functional selectivity: N-methylimine (7) preferentially active in cellular C₂₇-sterol pathway; N-methyloxaziridine (9) preferentially active on isolated enzyme. Precise fold-difference in cellular IC₅₀ not available from abstract-level data. |
| Conditions | 3T3 fibroblast cultures; C₂₇-sterol biosynthesis measured; rat liver and Saccharomyces cerevisiae microsomal SO cyclase assays; Ceruti et al., Eur J Med Chem 1988 |
Why This Matters
For researchers studying post-squalene sterol regulation in intact cellular systems, squalene N-methylimine may provide a pathway-selective tool that N-methyloxaziridine cannot replicate.
- [1] Ceruti M, Viola F, Balliano G, Grosa G, Caputo O, Gerst N, Schuber F, Cattel L. Synthesis of a squalenoid oxaziridine and other new classes of squalene derivatives, as inhibitors of sterol biosynthesis. Eur J Med Chem. 1988;23(6):533-537. View Source
